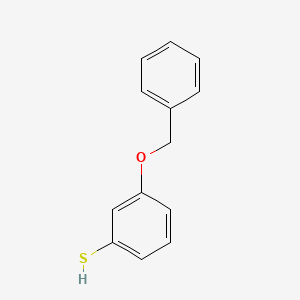

3-(Benzyloxy)benzenethiol

説明

3-(Benzyloxy)benzenethiol is a compound that is structurally related to various synthesized molecules with potential applications in different fields of chemistry and biology. Although the provided papers do not directly discuss 3-(Benzyloxy)benzenethiol, they do provide insights into the synthesis, molecular structure, and chemical properties of structurally related compounds. For instance, the synthesis of novel 1,3,5-tris(oligothienyl)benzenes and the structural analysis of a pyrazole derivative offer valuable information that can be extrapolated to understand the characteristics of 3-(Benzyloxy)benzenethiol.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with the introduction of various substituents to achieve desired properties. For example, the synthesis of a library of 3-(α-styryl)-benzo[b]thiophenes was achieved through a sequence of bromocyclization and palladium-catalyzed cross-couplings . Similarly, the regioselective lithiation of 3-(benzyloxy)isothiazole was reported, demonstrating the potential for functionalization at specific positions on the aromatic ring . These methods could potentially be adapted for the synthesis of 3-(Benzyloxy)benzenethiol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(Benzyloxy)benzenethiol has been determined using various computational and analytical techniques. For instance, the optimized geometrical properties of a benzene-1,2-diol derivative were examined using density functional theory , and the crystal structure of a pyrazole derivative was elucidated by X-ray diffraction studies . These studies provide a foundation for predicting the molecular structure of 3-(Benzyloxy)benzenethiol, which could be expected to exhibit specific electronic and steric features due to the presence of the benzyloxy and thiol groups.

Chemical Reactions Analysis

The reactivity of benzenethiol derivatives has been explored in several contexts. Nucleophilic addition reactions involving benzenethiol to unsaturated nucleosides have been studied, revealing the importance of conjugation and steric factors in determining reactivity . Additionally, the use of benzoxazolethiol as a reactive agent for the synthesis of amides and esters suggests that the thiol group in 3-(Benzyloxy)benzenethiol could also participate in similar condensation reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into the behavior of 3-(Benzyloxy)benzenethiol. For example, the electrochemical properties of tris(oligothienyl)benzenes were investigated, indicating the potential for electropolymerization . The solvation effects on band gap energies of a benzene-1,2-diol derivative were calculated, which could be relevant for understanding the solubility and electronic properties of 3-(Benzyloxy)benzenethiol . Furthermore, the photovoltaic performance of a fullerene dyad with a benzene moiety suggests that 3-(Benzyloxy)benzenethiol could also find applications in materials science, particularly in the development of organic electronic devices.

科学的研究の応用

Organic Synthesis and Material Science

Intermediate in Organic Synthesis : It has been identified as a valuable intermediate for introducing functional groups into molecules, thereby playing a crucial role in the synthesis of pharmaceuticals, pesticides, and organic materials. The synthesis process involves a series of reactions, starting from 3-aminobenzyl alcohol, leading to the creation of compounds used across various industries (H. We, 2015).

Nonlinear Optical Properties : Research on poly(3-alkoxythiophenes) derivatives, where 3-(Benzyloxy)benzenethiol acts as a side chain, has revealed their potential in developing optical limiting devices. The properties of these polymers, influenced by the length of the alkoxyl side chains and the polarity, suggest significant applications in photonics and optoelectronics (Dong Yanmao et al., 2010).

Photocatalysis : A study demonstrated the use of a 1,3,5-Tri(10H-phenothiazin-10-yl)benzene-based material, which, through visible-light harvesting, promotes sequential functionalizations of C(sp2)-H bonds. This showcases the synthetic potential of 3-(Benzyloxy)benzenethiol related compounds in creating pharmacologically relevant molecules under sustainable conditions (Cen Zhou et al., 2022).

Environmental Sensing and Detection

Fluorescent Chemodosimeter : 3-(Benzyloxy)benzenethiol has been utilized in the development of fluorescent chemodosimeters for detecting benzenethiols in aqueous media. Such applications are critical for environmental monitoring, where the detection of toxic substances is required for safety and regulatory compliance (Chunchang Zhao et al., 2013).

Flavor Detection in Food : A novel colorimetric fluorescent probe has been developed for rapid and visible detection of benzenethiol flavors in the food industry. This probe allows for the quantitative analysis of benzenethiols, demonstrating the compound's applicability in ensuring food safety and quality (Hao Wang et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-phenylmethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDKMWKLTPCOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647871 | |

| Record name | 3-(Benzyloxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)benzenethiol | |

CAS RN |

431878-96-5 | |

| Record name | 3-(Benzyloxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

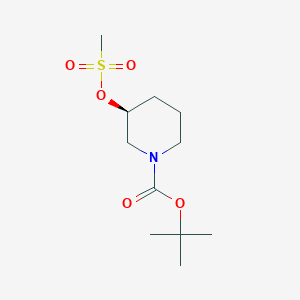

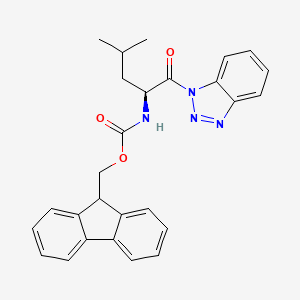

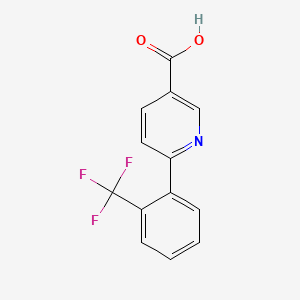

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)